Welcome to the BenchChem Online Store!
molecular formula C8H5ClFNO4 B8686096 2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid

2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid

Cat. No. B8686096
M. Wt: 233.58 g/mol
InChI Key: BKQKMEQUGIYDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04762844

Procedure details

20 g of 2-chloro-5-fluoro-4-methylbenzoic acid are initially introduced into 60 ml of concentrated H2SO4. 12.3 g of KNO3 are added in portions, while cooling with ice. The mixture is then warmed to 50° for 2 hours and subsequently poured onto ice. After isolation and recrystallization from toluene, 18.8 g of 2-chloro-5-fluoro-4-methyl-3-nitrobenzoic acid of melting point 186°-88° are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
12.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:13]([O-])([O-:15])=[O:14].[K+]>OS(O)(=O)=O>[Cl:1][C:2]1[C:10]([N+:13]([O-:15])=[O:14])=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)C)F
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
12.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed to 50° for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
subsequently poured onto ice
CUSTOM
Type
CUSTOM
Details
After isolation and recrystallization from toluene, 18.8 g of 2-chloro-5-fluoro-4-methyl-3-nitrobenzoic acid of melting point 186°-88°
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.